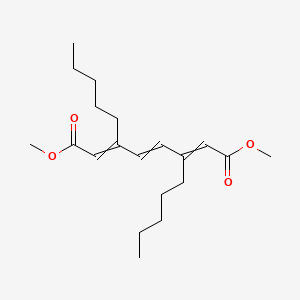
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate is an organic compound with a complex structure that includes multiple double bonds and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,6-dipentylocta-2,4,6-trienedioate typically involves the esterification of 3,6-dipentylocta-2,4,6-trienedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated esters.
Scientific Research Applications
Dimethyl 3,6-dipentylocta-2,4,6-trienedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl 3,6-dipentylocta-2,4,6-trienedioate exerts its effects involves interactions with various molecular targets. The ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis.
Dimethyl maleate: Used in organic synthesis and polymer production.
Dimethyl succinate: A common intermediate in the synthesis of various chemicals.
Properties
CAS No. |
110987-91-2 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
dimethyl 3,6-dipentylocta-2,4,6-trienedioate |
InChI |
InChI=1S/C20H32O4/c1-5-7-9-11-17(15-19(21)23-3)13-14-18(12-10-8-6-2)16-20(22)24-4/h13-16H,5-12H2,1-4H3 |
InChI Key |
OAZVUASDKHFDRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC(=O)OC)C=CC(=CC(=O)OC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


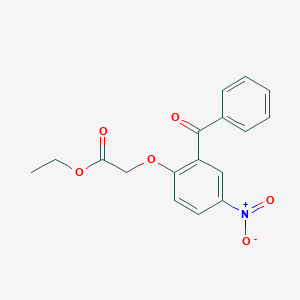
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
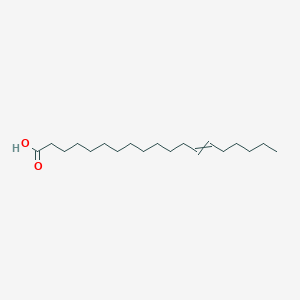


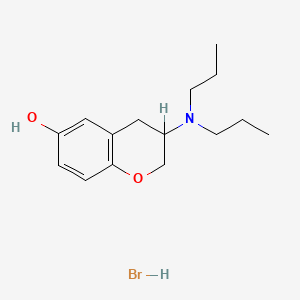
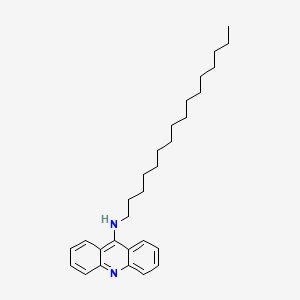
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
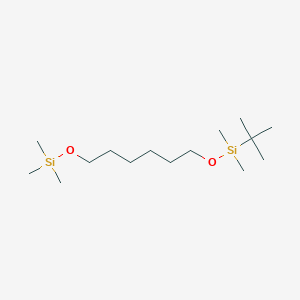
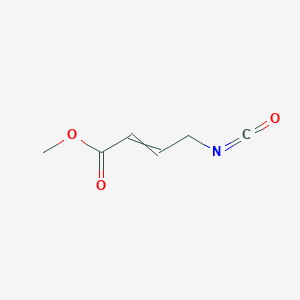
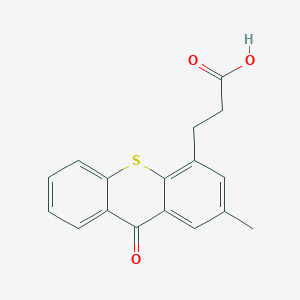
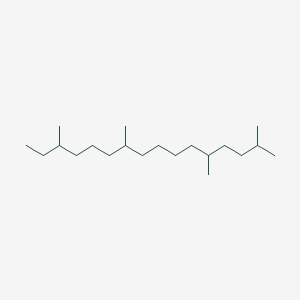
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
